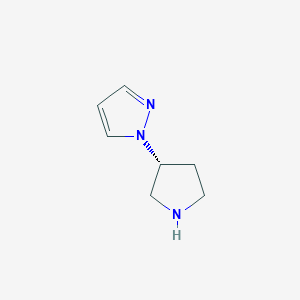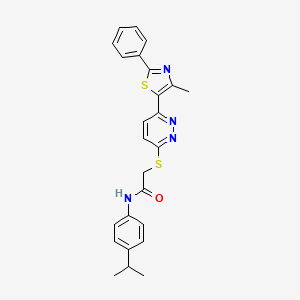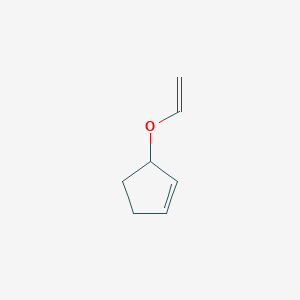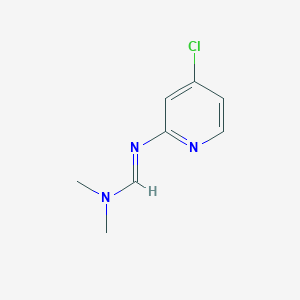
2-chloro-N-(3,5-dimethyl-adamantan-1-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- is a complex organic compound with a unique tricyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its distinct chemical structure makes it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- involves multiple steps, starting from the basic tricyclic hydrocarbon. The process typically includes chlorination and subsequent acetamidation. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors and automated monitoring systems helps in optimizing the production process, ensuring consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ reducing agents to convert the compound into a more reduced state.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as solvent choice, temperature, and reaction time play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted acetamides .
Aplicaciones Científicas De Investigación
Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
- N-(3,8-dimethyladamantanyl)acetamide
- N-Acetyl Memantine
- N-Acetyl-3,5-dimethyl-1-adamantanamine
Uniqueness
What sets acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3311~3,7~]dec-1-yl)- apart from similar compounds is its unique tricyclic structure and the presence of a chlorine atom
Propiedades
Número CAS |
947238-46-2 |
|---|---|
Fórmula molecular |
C14H22ClNO |
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
2-chloro-N-(3,5-dimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C14H22ClNO/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)16-11(17)6-15/h10H,3-9H2,1-2H3,(H,16,17) |
Clave InChI |
KGVLSQFCBARNBE-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)

![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)




![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
